molecular formula C12H19N5O2S B4930926 N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4930926
M. Wt: 297.38 g/mol
InChI Key: MLLLLRXVTXIGBP-UHFFFAOYSA-N
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Description

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a sulfonamide group

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,1,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c1-9-11(6-13-16(9)4)8-15(3)20(18,19)12-7-14-17(5)10(12)2/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLLLRXVTXIGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves several steps. One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. The reaction typically requires a catalyst and is carried out under reflux conditions. The resulting pyrazole intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group. Industrial production methods often involve the use of continuous flow reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction can yield pyrazoline derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its antimicrobial properties. In medicine, pyrazole derivatives are explored for their anti-inflammatory, analgesic, and anticancer activities. Industrially, they are used in the development of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s pyrazole rings also contribute to its biological activity by interacting with different receptors and enzymes .

Comparison with Similar Compounds

Similar compounds to N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE include other pyrazole derivatives such as 1,3-dimethyl-5-pyrazolone and 3,5-dimethylpyrazole. These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its dual pyrazole rings and sulfonamide group, which confer distinct reactivity and biological activity .

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